molecular formula C19H19N5O3 B252365 N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

Katalognummer B252365
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: OYCUEFOJUKTHBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as EKI-785, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) pathway. EGFR is a transmembrane receptor that is involved in cell proliferation, differentiation, and survival. Overexpression of EGFR has been linked to various types of cancer, including lung, breast, and colon cancer. EKI-785 has been studied extensively for its potential as an anti-cancer agent.

Wirkmechanismus

N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide exerts its anti-cancer effects by inhibiting the activity of EGFR and its downstream signaling pathways. EGFR activation leads to the activation of several downstream signaling pathways, including the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway. These pathways are involved in cell proliferation, survival, and angiogenesis. By inhibiting EGFR activity, N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide can block these pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to enhance the efficacy of other anti-cancer agents. N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This could potentially limit the blood supply to tumors, leading to their regression. N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is disrupted in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide in lab experiments is its specificity for EGFR. This allows researchers to study the effects of EGFR inhibition on cancer cells without affecting other signaling pathways. However, one limitation of using N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide is its potential toxicity. N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to have dose-dependent toxicity in some cell lines, which could limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide. One area of interest is the development of combination therapies that include N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide and other anti-cancer agents. Another area of interest is the identification of biomarkers that could predict the response of cancer cells to N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide. Additionally, the development of more potent and selective EGFR inhibitors could lead to the development of more effective anti-cancer agents. Finally, the study of the effects of N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide on cancer stem cells, which are thought to be responsible for tumor initiation and recurrence, could lead to the development of more effective cancer treatments.

Synthesemethoden

The synthesis of N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide involves several steps, including the coupling of 6-methylpyridine-3-carboxylic acid with 3-aminopropylamine, followed by the condensation of the resulting intermediate with 4-aminoquinazoline-2(1H)-one. The final product is obtained through purification by column chromatography and recrystallization. The synthesis of N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been reported in several scientific publications.

Wissenschaftliche Forschungsanwendungen

N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. In addition, N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and paclitaxel. N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been studied for its potential as a radio-sensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.

Eigenschaften

Molekularformel

C19H19N5O3

Molekulargewicht

365.4 g/mol

IUPAC-Name

N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C19H19N5O3/c1-12-7-8-13(11-22-12)17(25)20-9-4-10-21-19(27)16-23-15-6-3-2-5-14(15)18(26)24-16/h2-3,5-8,11H,4,9-10H2,1H3,(H,20,25)(H,21,27)(H,23,24,26)

InChI-Schlüssel

OYCUEFOJUKTHBP-UHFFFAOYSA-N

Isomerische SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

Kanonische SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.